tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate
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Overview
Description
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a tert-butyl group, a chloro-substituted propyl chain, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-chloro-1,1-dimethyl-propyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide)
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a new carbamate derivative, while hydrolysis will produce the corresponding amine and carbon dioxide.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential use as a pharmaceutical agent or prodrug.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(3-chloro-1,1-dimethyl-propyl)-urea
- Tert-butyl(3-chloro-1,1-dimethyl-propyl)-amine
- Tert-butyl(3-chloro-1,1-dimethyl-propyl)-ester
Uniqueness
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl group and the chloro-substituted propyl chain can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H20ClNO2 |
---|---|
Molecular Weight |
221.72 g/mol |
IUPAC Name |
tert-butyl N-(4-chloro-2-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H20ClNO2/c1-9(2,3)14-8(13)12-10(4,5)6-7-11/h6-7H2,1-5H3,(H,12,13) |
InChI Key |
FLUAPMDEQLPWPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)CCCl |
Origin of Product |
United States |
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